molecular formula C49H32Br4 B12125401 1-Bromo-4-[4-[tris[4-(4-bromophenyl)phenyl]methyl]phenyl]benzene CAS No. 1219696-84-0

1-Bromo-4-[4-[tris[4-(4-bromophenyl)phenyl]methyl]phenyl]benzene

Cat. No.: B12125401
CAS No.: 1219696-84-0
M. Wt: 940.4 g/mol
InChI Key: LZMVFAVQNDJUIJ-UHFFFAOYSA-N
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Description

1-Bromo-4-[4-[tris[4-(4-bromophenyl)phenyl]methyl]phenyl]benzene is a complex organic compound with the molecular formula

C49H32Br4C_{49}H_{32}Br_4C49​H32​Br4​

. This compound is characterized by its multiple bromine atoms and phenyl groups, making it a significant molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-[4-[tris[4-(4-bromophenyl)phenyl]methyl]phenyl]benzene typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-[4-[tris[4-(4-bromophenyl)phenyl]methyl]phenyl]benzene undergoes several types of chemical reactions:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The phenyl groups can undergo oxidation and reduction reactions, altering the electronic properties of the molecule.

    Coupling Reactions: The compound can participate in various coupling reactions, forming larger and more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce larger aromatic systems.

Scientific Research Applications

1-Bromo-4-[4-[tris[4-(4-bromophenyl)phenyl]methyl]phenyl]benzene has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and materials science.

    Biology: Investigated for its potential interactions with biological molecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-Bromo-4-[4-[tris[4-(4-bromophenyl)phenyl]methyl]phenyl]benzene involves its interaction with various molecular targets. The bromine atoms and phenyl groups can engage in π-π interactions, hydrogen bonding, and halogen bonding with other molecules. These interactions can influence the compound’s reactivity and binding affinity in different chemical and biological contexts.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-[tris(4-bromophenyl)methyl]benzene: Similar structure but with fewer phenyl groups.

    Tetrabromobisphenol A: Contains multiple bromine atoms and phenyl groups but differs in the core structure.

Uniqueness

1-Bromo-4-[4-[tris[4-(4-bromophenyl)phenyl]methyl]phenyl]benzene is unique due to its highly substituted phenyl structure, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

CAS No.

1219696-84-0

Molecular Formula

C49H32Br4

Molecular Weight

940.4 g/mol

IUPAC Name

1-bromo-4-[4-[tris[4-(4-bromophenyl)phenyl]methyl]phenyl]benzene

InChI

InChI=1S/C49H32Br4/c50-45-25-9-37(10-26-45)33-1-17-41(18-2-33)49(42-19-3-34(4-20-42)38-11-27-46(51)28-12-38,43-21-5-35(6-22-43)39-13-29-47(52)30-14-39)44-23-7-36(8-24-44)40-15-31-48(53)32-16-40/h1-32H

InChI Key

LZMVFAVQNDJUIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Br)C(C3=CC=C(C=C3)C4=CC=C(C=C4)Br)(C5=CC=C(C=C5)C6=CC=C(C=C6)Br)C7=CC=C(C=C7)C8=CC=C(C=C8)Br

Origin of Product

United States

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